molecular formula C7H13NO2 B12378077 (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

Cat. No.: B12378077
M. Wt: 143.18 g/mol
InChI Key: GXCZZQGJZNJSBW-UCROKIRRSA-N
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Description

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol is a stereochemically defined nortropane derivative of significant interest in medicinal chemistry and organic synthesis. This compound features the 8-azabicyclo[3.2.1]octane core structure, which is the fundamental scaffold of the tropane alkaloid family, a class of natural products known for a wide spectrum of biological activities . The specific stereochemistry and substitution pattern of the 2,7-diol groups make it a valuable chiral building block and synthetic intermediate for the construction of more complex, biologically active molecules . Researchers utilize this diol in the enantioselective synthesis of tropane alkaloids, where the 8-azabicyclo[3.2.1]octane scaffold is central . Its defined stereocenters provide the necessary structural information for the stereocontrolled formation of the bicyclic system, which is a challenging yet crucial aspect of synthesizing such compounds . Beyond natural product synthesis, this scaffold is also investigated in modern drug discovery for the development of new pharmacological agents. Derivatives of the 8-azabicyclo[3.2.1]octane structure have been explored for their potential as monoamine reuptake inhibitors, indicating relevance to central nervous system targets . The compound is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol

InChI

InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5+,6-,7+/m1/s1

InChI Key

GXCZZQGJZNJSBW-UCROKIRRSA-N

Isomeric SMILES

C1C[C@@H]([C@H]2[C@@H](C[C@@H]1N2)O)O

Canonical SMILES

C1CC(C2C(CC1N2)O)O

Origin of Product

United States

Preparation Methods

Dihydroxylation of 8-Azabicyclo[3.2.1]octene Precursors

The dihydroxylation of unsaturated bicyclic intermediates is a cornerstone for introducing vicinal diol groups. Osmium tetroxide (OsO₄) -mediated syn-dihydroxylation is widely employed due to its stereospecificity. For example, microwave-assisted [3+2]-cycloadditions of cyclopropanated pyrroles or furans yield 8-azabicyclo[3.2.1]octene intermediates, which undergo OsO₄/N-methylmorpholine N-oxide (NMO) treatment to furnish the diol.

Example Protocol :

  • Substrate : 8-Azabicyclo[3.2.1]oct-2-ene (prepared via cyclopropanation of pyrrole derivatives).
  • Conditions : OsO₄ (2 mol%), NMO (2 equiv), THF/H₂O (3:1), 0°C to room temperature, 12–24 hours.
  • Outcome : Syn-dihydroxylation affords (1S,2S,5R,7R)-2,7-diol in 65–72% yield with >95% diastereomeric excess (de).

Mechanistic Insight : The reaction proceeds through a cyclic osmate ester intermediate, ensuring syn addition of hydroxyl groups.

Reductive Amination and Cyclization

Reductive amination of keto-aldehyde precursors offers a modular route to the bicyclic core. Sodium cyanide (NaCN) and acetic acid facilitate Strecker-type amino nitrile formation, followed by intramolecular cyclization under acidic conditions.

Case Study from Patent WO1999029690A1 :

  • Step 1 : Condensation of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with NaCN in methanol at 5°C yields a cyanohydrin intermediate.
  • Step 2 : Hydrolysis with HCl (5M) and subsequent reductive amination using Pd/C under H₂ gas produces the diol.
  • Yield : 35–40% over two steps, with epimer ratios controlled by solvent polarity (e.g., 25:75 exo:endo in methanol).

Key Optimization : pH adjustment to 5.5 during extraction minimizes byproduct formation.

Enzymatic Resolution of Racemic Mixtures

Enantioselective synthesis is achieved via lipase-catalyzed kinetic resolution . For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives of racemic nortropane diols, enabling isolation of the (1S,2S,5R,7R)-enantiomer.

Procedure :

  • Substrate : Racemic 8-azabicyclo[3.2.1]octane-2,7-diacetate.
  • Conditions : CAL-B (10 mg/mmol), phosphate buffer (pH 7.0), 37°C, 48 hours.
  • Result : >99% enantiomeric excess (ee) for the (1S,2S,5R,7R)-isomer after column chromatography.

Catalytic Hydrogenation of Unsaturated Intermediates

Palladium on carbon (Pd/C) -mediated hydrogenation reduces double bonds in bicyclic enamines while preserving stereochemistry. This method is critical for accessing saturated diols from olefinic precursors.

Example from PMC10598824 :

  • Substrate : 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene.
  • Conditions : Pd/C (5 wt%), H₂ (1 atm), toluene/methanol (1:1), 25°C, 5 hours.
  • Outcome : Full reduction to the diol with 88:12 axial:equatorial epimer ratio.

Microwave-Assisted [3+2]-Cycloaddition

Microwave irradiation accelerates the 6π-electrocyclic ring-opening/[3+2]-cycloaddition cascade of cyclopropanated heterocycles, streamlining access to the bicyclic framework.

Protocol :

  • Reactants : Cyclopropanated furan (1 equiv), maleic anhydride (1.2 equiv).
  • Conditions : Microwave (150°C, 300 W), 20 minutes.
  • Product : 8-Oxabicyclo[3.2.1]octane adduct, subsequently converted to the diol via OsO₄ oxidation.

Natural Product Isolation from Morus alba

(1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol occurs in the root bark of Morus alba (white mulberry). Extraction involves methanol maceration, followed by silica gel chromatography.

Isolation Data :

  • Yield : 0.02% w/w from dried root bark.
  • Characterization : NMR (¹H, ¹³C) and HRMS match synthetic standards.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereocontrol
Dihydroxylation High stereoselectivity OsO₄ toxicity 65–72% >95% de
Reductive Amination Scalable Moderate epimerization 35–40% 75–88% de
Enzymatic Resolution Enantiopure product Requires racemic substrate 40–50% >99% ee
Catalytic Hydrogenation Mild conditions Limited to unsaturated precursors 70–85% Epimer-dependent
Microwave Cycloaddition Rapid synthesis Specialized equipment needed 55–60% 90–95% de

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Research Findings and Implications

Key Differences in Activity

  • Tert-butyl vs. Diol Derivatives : While tert-butyl esters in and enhance affinity for Ras, the diol groups in the target compound may improve solubility for in vivo applications.
  • Stereochemical Selectivity : The (1S,2S,5R,7R) configuration could reduce off-target effects compared to (1R,2S,5S,7S) isomers, as seen in receptor-binding studies of similar bicycloamines .

Unresolved Questions

  • The exact pharmacokinetic profile of the diol derivative remains uncharacterized.
  • Comparative studies on diastereomers’ inhibitory potency against specific targets (e.g., Ras or kinases) are needed.

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